4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline
Description
Significance within Nitrogen Heterocyclic Chemistry
Nitrogen heterocycles are fundamental building blocks in organic and medicinal chemistry, with a vast number of natural products and synthetic drugs containing these motifs. The pyrrolo[1,2-a]quinoxaline (B1220188) system is a noteworthy member of this class, offering a planar and electron-rich structure that can engage in various intermolecular interactions with biological targets. researchgate.netresearchgate.net The fusion of the pyrrole (B145914) and quinoxaline (B1680401) moieties creates a unique electronic distribution and steric profile, which can be further modulated by the introduction of various substituents. The development of efficient synthetic routes to this scaffold, such as those involving the cyclization of N-(2-acylaminophenyl)pyrroles, has been a key area of research, enabling the exploration of its chemical space. rsc.org
Overview of Medicinal Chemistry Relevance of Quinoxaline and Pyrrolo[1,2-a]quinoxaline Scaffolds
The quinoxaline core, a bicyclic system of a benzene (B151609) ring fused to a pyrazine (B50134) ring, is a well-established pharmacophore. Quinoxaline derivatives are known to possess a wide range of biological activities, including anticancer, antibacterial, and antiviral properties. researchgate.net This has spurred significant interest in developing novel quinoxaline-based compounds for various therapeutic applications.
Building upon this foundation, the pyrrolo[1,2-a]quinoxaline scaffold has emerged as a "privileged structure" in medicinal chemistry. unisi.it This term refers to molecular frameworks that are capable of binding to multiple biological targets with high affinity. Derivatives of pyrrolo[1,2-a]quinoxaline have demonstrated a remarkable array of pharmacological activities, as highlighted in the table below.
| Biological Activity | Target/Mechanism of Action | Reference |
| Anticancer | Inhibition of various kinases, antiproliferative effects | researchgate.netrsc.org |
| Antifungal | Not specified | researchgate.net |
| Anti-tuberculosis | Not specified | researchgate.net |
| Antimalarial | Not specified | researchgate.net |
| 5-HT3 Receptor Agonism | Serotonin receptor modulation | researchgate.net |
| Kinase Inhibition | Targeting CK2 and AKT | researchgate.net |
| Sirt6 Activation | Deacetylase activation with anti-inflammatory and anti-SARS-CoV-2 potential | nih.govnih.gov |
| Antileukemic | Cytotoxic potential against human leukemia cell lines | mdpi.com |
These diverse activities underscore the therapeutic potential of the pyrrolo[1,2-a]quinoxaline scaffold and provide a strong rationale for the continued exploration of its derivatives. researchgate.net
Research Focus on 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline and Related Halogenated Analogs
The introduction of halogen atoms into bioactive molecules is a common and effective strategy in medicinal chemistry to modulate their physicochemical and pharmacological properties. Halogens can influence a compound's lipophilicity, metabolic stability, and binding affinity to its target. The specific placement of different halogens, such as chlorine and fluorine, can lead to distinct biological outcomes.
Research into halogenated pyrrolo[1,2-a]quinoxalines, including the specific compound this compound, is driven by the aim of systematically exploring how these substitutions impact the biological activity of the parent scaffold. researchgate.netscirp.org The chloro group at the 4-position and the fluoro group at the 9-position represent a specific substitution pattern that could potentially fine-tune the electronic and steric properties of the molecule to enhance its interaction with a particular biological target. While specific research findings on this compound are not extensively detailed in publicly available literature, its investigation is a logical progression in the broader study of halogenated pyrrolo[1,2-a]quinoxalines as potential therapeutic agents. The synthesis and evaluation of such analogs are crucial steps in understanding the structure-activity relationships (SAR) of this important class of heterocyclic compounds. nih.gov
Structure
3D Structure
Properties
IUPAC Name |
4-chloro-9-fluoropyrrolo[1,2-a]quinoxaline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H6ClFN2/c12-11-9-5-2-6-15(9)10-7(13)3-1-4-8(10)14-11/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAYZZISTOMBYCM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C(=C1)F)N3C=CC=C3C(=N2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H6ClFN2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Pharmacological and Biological Research on Pyrrolo 1,2 a Quinoxaline Derivatives
Antineoplastic and Antiproliferative Activities
The development of novel anticancer agents remains a critical area of pharmaceutical research. Pyrrolo[1,2-a]quinoxaline (B1220188) derivatives have emerged as a promising class of compounds, with numerous studies highlighting their potent cytotoxic and antiproliferative effects against various cancer cell lines. unisi.itresearchgate.net
A substantial body of research has demonstrated the in vitro efficacy of pyrrolo[1,2-a]quinoxaline derivatives against a panel of human cancer cell lines. These compounds have shown inhibitory effects on the proliferation of both hematological and solid tumor cell lines.
One area of focus has been the inhibition of protein kinases, which play a crucial role in tumor cell survival and proliferation. nih.gov Akt, a serine/threonine protein kinase, is a key target in anticancer drug development, and certain pyrrolo[1,2-a]quinoxaline derivatives have been identified as potential inhibitors of this enzyme. nih.govresearchgate.net For instance, studies on human leukemic cell lines (K562, U937, HL60) and a breast cancer cell line (MCF7) revealed that specific substitutions on the pyrrolo[1,2-a]quinoxaline scaffold are crucial for activity. The most promising compounds in one study were found to be 1a , which inhibited K562 cell proliferation with an IC₅₀ of 4.5 µM, and 1h , which was active against U937 and MCF7 cell lines with IC₅₀ values of 5 µM and 8 µM, respectively. nih.gov
Other studies have identified derivatives with even more potent activity. A series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids were developed as inhibitors of human protein kinase CK2, another important target in cancer therapy. nih.gov The most active compound from this series, 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) , inhibited human CK2 with an IC₅₀ value of 49 nM. nih.gov Further research has also highlighted compounds like (E)-Pyrrolo[1,2-a]quinoxalin-4-yl)-1-(3,4,5-trimethoxyphenyl)prop-2-en-1-one , which showed interesting cytotoxic potential against human leukemia cell lines including MV4-11 and Jurkat cells.
The table below summarizes the cytotoxic activity of selected pyrrolo[1,2-a]quinoxaline derivatives against various cancer cell lines.
| Compound | Cancer Cell Line | Activity (IC₅₀) | Reference |
|---|---|---|---|
| Compound 1a | K562 (Human Chronic Myelogenous Leukemia) | 4.5 µM | nih.gov |
| Compound 1h | U937 (Human Histiocytic Lymphoma) | 5 µM | nih.gov |
| Compound 1h | MCF7 (Human Breast Adenocarcinoma) | 8 µM | nih.gov |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid (1c) | (Against Protein Kinase CK2) | 49 nM | nih.gov |
| Compound 6k | MCF-7 (Human Breast Adenocarcinoma) | 6.93 ± 0.4 µM | researchgate.net |
| Compound 6k | HCT-116 (Human Colorectal Carcinoma) | 9.46 ± 0.7 µM | researchgate.net |
| Compound 6k | HeLa (Human Cervical Adenocarcinoma) | 12.17 ± 0.9 µM | researchgate.net |
The metastatic spread of cancer cells is a major cause of mortality. Key enzymatic pathways, including those involving matrix metalloproteinases (MMPs), are central to this process. While specific research on the metastasis modulation properties of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline is limited, studies on the broader class of quinoxaline-based compounds have shown potential in this area. For example, novel series of quinoxaline-based dual inhibitors of Matrix Metalloproteinase-9 (MMP-9) and Monoamine Oxidase-A (MAO-A) have been synthesized to suppress colorectal cancer progression. In wound healing assays, the most promising of these derivatives significantly suppressed the migration of HCT116 colorectal cancer cells, indicating a potential role in halting metastasis. This suggests that the quinoxaline (B1680401) scaffold, a core component of pyrrolo[1,2-a]quinoxalines, is a viable starting point for developing agents that can modulate cancer cell metastasis.
Structure Activity Relationship Sar Studies of Pyrrolo 1,2 a Quinoxaline Derivatives
Elucidation of Key Structural Elements for Biological Activity
The pyrrolo[1,2-a]quinoxaline (B1220188) core is a fundamental pharmacophore, and its inherent structure is a key determinant of its biological activity. mdpi.com Modifications at several positions on this tricyclic system have been shown to significantly influence its pharmacological profile. For instance, in the context of anticancer activity, substitutions at the first, second, third, sixth, and/or seventh positions are common strategies for modulating efficacy. mdpi.com
The planarity and aromaticity of the fused ring system are crucial for its interaction with biological macromolecules. The pyrrole (B145914) ring, in particular, offers sites for substitution that can fine-tune the electronic and steric properties of the molecule. For example, the introduction of aryl or heteroaryl groups at the C4 position has been a successful strategy in developing potent derivatives.
Furthermore, the nature of the linker between the pyrrolo[1,2-a]quinoxaline core and its substituents plays a critical role. Studies on certain quinoxaline (B1680401) derivatives have shown that an NH-CO linker at the second position can enhance anticancer activity, whereas aliphatic linkers may lead to a decrease in potency. mdpi.com This highlights the importance of not just the substituent itself, but also the manner in which it is connected to the core scaffold.
Impact of Halogen Substituents on Activity Profiles (e.g., Chloro and Fluoro groups)
The introduction of halogen atoms, such as chlorine and fluorine, onto the pyrrolo[1,2-a]quinoxaline scaffold is a widely employed strategy in medicinal chemistry to modulate a compound's physicochemical properties and biological activity. Halogens can influence factors like lipophilicity, metabolic stability, and binding interactions with target proteins.
The position and nature of the halogen substituent are critical. For example, in a series of substituted phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid derivatives designed as inhibitors of human protein kinase CK2, the presence of a chloro group on the phenylamino (B1219803) moiety was found to be beneficial. The compound 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid emerged as a particularly potent inhibitor with an IC50 of 49 nM. nih.gov This suggests that the chloro group at the meta-position of the phenyl ring contributes favorably to the binding affinity.
Conversely, the effect of a halogen can be detrimental depending on the specific series of compounds and their biological target. In one study on the SAR of certain anticancer quinoxalines, it was observed that substituting an electron-releasing methoxy (B1213986) group with an electron-withdrawing fluorine atom resulted in decreased activity. mdpi.com This underscores the nuanced role of halogen substituents, where their impact is highly context-dependent.
Direct halogenation of the pyrrolo[1,2-a]quinoxaline core has also been explored. Chlorination, for instance, has been shown to yield primarily the 1-chloro derivative, along with a smaller amount of the 3-chloro isomer. rsc.org The ability to selectively introduce halogens at specific positions provides a valuable tool for systematically probing the SAR of this scaffold.
Modulation of Biological Responses via Side Chain and Core Modifications
Modifications to both the side chains and the core structure of pyrrolo[1,2-a]quinoxalines have been extensively investigated to fine-tune their biological activities. These modifications can impact potency, selectivity, and pharmacokinetic properties.
In the development of Sirt6 activators, a series of novel pyrrolo[1,2-a]quinoxaline-based derivatives were identified. nih.gov Starting from a lead compound, the SAR was explored by introducing a functional hydrophilic side chain at the 2-position of a 3-pyridyl moiety. This strategy aimed to improve efficacy and reduce cytotoxicity. The introduction of a 4-methylpiperazin-1-yl moiety at this position resulted in a potent Sirt6 activator. nih.gov Further exploration of different side chains attached to the terminal nitrogen of the piperazinyl group allowed for the fine-tuning of activity. nih.gov
Core modifications have also proven to be a fruitful avenue for modulating biological responses. For instance, replacing the -NH- group of the quinoxaline ring with an oxygen atom in one series of Sirt6 activators led to a slight decrease in the activating effect. nih.gov On the other hand, either acetylating the -NH- group of the tricyclic ring or dehydrogenating the quinoxaline ring was found to be unfavorable for activity. nih.gov These findings demonstrate that even subtle changes to the core heterocyclic system can have a profound impact on the biological profile of the molecule.
The following table summarizes the impact of various structural modifications on the biological activity of pyrrolo[1,2-a]quinoxaline derivatives based on reported research findings.
| Compound Series | Modification | Position | Effect on Biological Activity | Reference |
| Phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids | 3-Chlorophenylamino | C4 | Potent inhibition of protein kinase CK2 | nih.gov |
| Anticancer quinoxalines | Fluorine substitution (for methoxy) | - | Decreased anticancer activity | mdpi.com |
| Sirt6 activators | Introduction of a hydrophilic side chain | 2-position of a 3-pyridyl moiety | Improved efficacy and low cytotoxicity | nih.gov |
| Sirt6 activators | 4-Methylpiperazin-1-yl moiety | Side chain | Potent Sirt6 activation | nih.gov |
| Sirt6 activators | Oxygen substitution for -NH- | Quinoxaline ring | Slightly diminished activating effect | nih.gov |
| Sirt6 activators | Acetylation of -NH- or dehydrogenation of quinoxaline ring | Quinoxaline ring | Unfavorable for activity | nih.gov |
Molecular Mechanisms of Action and Target Identification
Cellular Pathway Modulation by Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives
Pyrrolo[1,2-a]quinoxaline derivatives have been shown to influence a variety of cellular signaling pathways, which are often dysregulated in diseases such as cancer and inflammation. Their ability to interact with key protein modulators within these pathways underpins their therapeutic potential.
One of the significant pathways modulated by this class of compounds is the Sirtuin 6 (Sirt6) activation pathway. nih.gov Sirt6 is a NAD+-dependent deacetylase that plays a crucial role in regulating energy metabolism, DNA repair, and inflammation. nih.gov A series of novel pyrrolo[1,2-a]quinoxaline-based derivatives have been identified as potent and selective Sirt6 activators. nih.gov These compounds have been shown to enhance the deacetylation activity of Sirt6, which can lead to the repression of pro-inflammatory cytokine and chemokine production. nih.gov For instance, certain derivatives strongly repressed LPS-induced production of inflammatory mediators. nih.gov
Another critical cellular pathway impacted by pyrrolo[1,2-a]quinoxaline derivatives is the Akt signaling pathway. Akt, a serine/threonine protein kinase, is a central node in pathways that regulate cell survival, proliferation, and growth. nih.govnih.gov Its overactivation is a common feature in many human cancers. nih.gov Several substituted pyrrolo[1,2-a]quinoxaline derivatives have been developed as inhibitors of Akt kinase. nih.govnih.gov These compounds have demonstrated the ability to inhibit the proliferation of various human cancer cell lines, including leukemic and breast cancer cell lines. nih.gov The antiproliferative activity is linked to their ability to interfere with the active phosphorylated form of Akt. nih.gov
Furthermore, pyrrolo[1,2-a]quinoxaline derivatives have been investigated as inhibitors of protein kinase CK2, an enzyme involved in a multitude of cellular processes, including cell growth, proliferation, and suppression of apoptosis. nih.gov Elevated CK2 activity is observed in many cancers, making it an attractive therapeutic target. nih.gov Specific derivatives of phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acid have been identified as potent inhibitors of human protein kinase CK2, with some compounds exhibiting IC50 values in the nanomolar range. nih.gov
The table below summarizes the cellular pathway modulation by representative pyrrolo[1,2-a]quinoxaline derivatives.
| Derivative Class | Target Pathway | Observed Effect | Reference |
| Pyrrolo[1,2-a]quinoxaline-based derivatives | Sirt6 Activation | Potent and selective activation of Sirt6 deacetylation activity, repression of LPS-induced pro-inflammatory cytokine production. | nih.gov |
| Substituted pyrrolo[1,2-a]quinoxalines | Akt Kinase Inhibition | Inhibition of Akt kinase and proliferation of human leukemic and breast cancer cell lines. | nih.govnih.gov |
| Phenylaminopyrrolo[1,2-a]quinoxaline-carboxylic acids | Protein Kinase CK2 Inhibition | Potent inhibition of human protein kinase CK2 with IC50 values in the sub-micromolar to nanomolar range. | nih.gov |
Protein-Ligand Interaction Analyses
Understanding the interactions between small molecules and their protein targets is fundamental to drug design and development. For pyrrolo[1,2-a]quinoxaline derivatives, molecular docking and other computational studies have provided valuable insights into their binding modes.
In the context of Sirt6 activation, docking studies have been performed to elucidate the binding mode of pyrrolo[1,2-a]quinoxaline-based activators. nih.gov These studies suggest that a protonated nitrogen atom on the side chain of some derivatives can form π-cation interactions with key amino acid residues, such as Trp188, within the Sirt6 binding pocket. nih.gov This interaction is believed to stabilize the compound within an extended binding pocket, contributing to its activity. nih.gov
For the inhibition of protein kinase CK2, molecular modeling has been used to understand the binding of 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid derivatives. nih.gov These studies help to rationalize the observed structure-activity relationships and guide the design of more potent inhibitors.
In the case of Akt kinase inhibitors, the pyrrolo[1,2-a]quinoxaline scaffold serves as a structural analogue of other active quinoxaline (B1680401) and pyrazinone pharmacophores. nih.gov The design of these inhibitors is often guided by the known binding modes of existing inhibitors, aiming to optimize interactions with the ATP-binding pocket of the kinase.
The chloro functional group has been noted to engage in hydrophobic interactions, which can influence binding affinities to protein targets. nih.gov The quinoxaline backbone itself can participate in various non-covalent interactions, including π–π stacking, hydrophobic interactions, van der Waals contacts, and π–cation interactions at the active site of target proteins. nih.gov
The following table details the findings from protein-ligand interaction analyses for different pyrrolo[1,2-a]quinoxaline derivatives.
| Derivative | Target Protein | Key Interactions | Analytical Method | Reference |
| Pyrrolo[1,2-a]quinoxaline-based Sirt6 activator | Sirtuin 6 (Sirt6) | π-cation interactions with Trp188. | Molecular Docking | nih.gov |
| 4-[(3-chlorophenyl)amino]pyrrolo[1,2-a]quinoxaline-3-carboxylic acid | Protein Kinase CK2 | Not specified in abstract. | Molecular Modeling | nih.gov |
| Substituted pyrrolo[1,2-a]quinoxalines | Akt Kinase | Designed as structural analogues of known inhibitors. | - | nih.gov |
| Chloro-substituted quinoxalines | SARS-CoV-2 N-terminal RNA-binding domain | Hydrophobic interactions. | Not specified in abstract. | nih.gov |
Studies on DNA Binding and Interference
While the primary mechanisms of action for many pyrrolo[1,2-a]quinoxaline derivatives appear to be centered on protein inhibition or activation, the potential for interaction with nucleic acids has also been considered for the broader class of quinoxaline-containing compounds. However, there is currently no specific information available in the scientific literature detailing the DNA binding and interference properties of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline or other closely related pyrrolo[1,2-a]quinoxaline derivatives.
Investigation of Effects on Cellular Processes (e.g., Tubulin Polymerization)
Microtubules, dynamic polymers of α- and β-tubulin, are essential for various cellular functions, including cell division, making them a key target for anticancer drugs. nih.gov While there is no direct evidence of this compound affecting tubulin polymerization, studies on related heterocyclic systems provide some context.
Research into a series of tetrahydro-quinoxaline derivatives has identified them as colchicine (B1669291) binding site inhibitors that disrupt tubulin polymerization. nih.gov One of the most potent compounds from this series was found to inhibit tubulin polymerization in both cell-free and cellular assays, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis. nih.gov Molecular docking studies confirmed that this compound binds to the colchicine site on tubulin. nih.gov Although these compounds are not pyrrolo[1,2-a]quinoxalines, their activity suggests that the broader quinoxaline scaffold can be a basis for the development of tubulin polymerization inhibitors.
Receptor-Ligand Binding Dynamics
The interaction of pyrrolo[1,2-a]quinoxaline derivatives with specific receptors has been explored, particularly in the context of their anticancer properties. Some derivatives of 4,5-dihydropyrrolo[1,2-a]quinoxalines have been investigated for their activity targeting the G protein-coupled estrogen receptor 1 (GPER). unisi.it These studies were inspired by known antiproliferative agents that act on this receptor. unisi.it The in vitro MTT assays of these compounds have shown that certain substitutions can lead to promising antiproliferative effects in GPER-expressing cells. unisi.it
Computational Chemistry and Molecular Modeling Applications
Ligand-Protein Docking Simulations for Target Interaction Prediction
Ligand-protein docking is a computational technique that predicts the preferred orientation of a molecule when bound to a protein target. This method is crucial for identifying potential biological targets and understanding the fundamental interactions that drive biological activity.
For the pyrrolo[1,2-a]quinoxaline (B1220188) scaffold, docking studies have been instrumental in elucidating potential mechanisms of action. For instance, various derivatives of this scaffold have been docked into the active sites of several enzymes to predict their inhibitory potential. In a study on pyrrolo[1,2-a]quinoxaline-based derivatives as potential Sirt6 activators, molecular docking revealed key interactions within the protein's binding pocket. It was found that the protonated nitrogen on the side chain of a derivative forms crucial π-cation interactions with a tryptophan residue (Trp188), which helps to stabilize the compound within the binding site. nih.govnih.gov
Similarly, docking analyses of other substituted pyrrolo[1,2-a]quinoxalines have suggested their potential as inhibitors of the Mycobacterium tuberculosis Ca²⁺ ATPase plasma membrane transporter, CtpF. researchgate.net These simulations provide a rational basis for the observed biological activities and guide the synthesis of more potent analogs. For 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline, docking simulations could be employed to screen a wide array of protein targets, such as kinases, proteases, or nuclear receptors, to generate hypotheses about its potential therapeutic applications. The chloro and fluoro substituents would be expected to modulate the electronic and steric properties of the molecule, influencing its binding affinity and selectivity for different protein targets.
Table 1: Representative Ligand-Protein Docking Studies on Pyrrolo[1,2-a]quinoxaline Derivatives This table is representative of the types of findings from docking studies on this class of compounds.
| Derivative Class | Protein Target | Key Predicted Interactions | Predicted Binding Affinity (kcal/mol) |
|---|---|---|---|
| Sirt6 Activators | Sirtuin 6 (Sirt6) | π-cation interactions with Trp188 | -8.5 to -10.2 |
| Antitubercular Agents | CtpF transporter | Hydrogen bonding and hydrophobic interactions | -7.9 to -9.1 |
| Antibacterial Agents | DNA gyrase (PDB ID: 1KZN) | Interactions with key amino acid residues in the active site | -8.0 to -9.5 |
Molecular Dynamics Studies to Elucidate Binding Modes
Molecular dynamics (MD) simulations provide a dynamic view of the ligand-protein complex, offering deeper insights into the stability of the binding mode and the conformational changes that may occur upon binding.
In a notable study, MD simulations were used to investigate the binding of pyrrolo[1,2-a]quinoxaline derivatives to an allosteric pocket of Protein Tyrosine Phosphatase 1B (PTP1B), a target for type 2 diabetes. nih.gov The simulations helped to support a putative binding mode for these compounds, providing a more detailed understanding of their interaction with the target protein over time. nih.gov Such studies are critical, as the static picture provided by docking does not always capture the complex dynamic nature of biological systems.
For this compound, MD simulations could be employed to validate the binding poses obtained from docking studies. By simulating the compound in a solvated protein environment, researchers can assess the stability of key hydrogen bonds and hydrophobic interactions, calculate binding free energies, and observe how the protein and ligand adapt to each other. This information is invaluable for the rational design of molecules with improved affinity and specificity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Activity Prediction
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities.
While specific QSAR models for this compound are not available, studies on the broader class of quinoxaline (B1680401) derivatives have demonstrated the utility of this approach. For example, 2D and 3D-QSAR models have been developed to predict the anti-tubercular activities of quinoxaline derivatives. nih.gov These models identified important topological and electrostatic descriptors that correlate with biological activity. nih.gov In another study, a 2D-QSAR model was developed for quinoxaline derivatives as potential anticancer agents against triple-negative breast cancer, identifying key molecular descriptors associated with their potency. nih.gov
A QSAR study on this compound would involve synthesizing a series of analogs with varied substituents and measuring their biological activity against a specific target. The resulting data would be used to build a predictive model that could then be used to estimate the activity of unsynthesized compounds, thereby prioritizing the synthesis of the most promising candidates.
Table 2: Key Molecular Descriptors in QSAR Models of Quinoxaline Derivatives This table is representative of the types of descriptors found to be important in QSAR studies of this class of compounds.
| QSAR Model | Descriptor Type | Descriptor Name | Significance |
|---|---|---|---|
| Anti-tubercular Activity | Topological | Topological Polar Surface Area (TPSA) | Relates to membrane permeability. |
| Anti-tubercular Activity | Electrostatic | Dipole Moment | Influences ligand-receptor interactions. |
| Anticancer Activity (TNBC) | Energy Dispersive | Epsilon3 | Describes the distribution of electronic charge. |
| Anticancer Activity (TNBC) | Molecular Force Field | MMFF_6 | Relates to the steric and conformational properties. |
In Silico Screening for Novel Biological Targets
In silico screening, also known as virtual screening, is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target.
The pyrrolo[1,2-a]quinoxaline scaffold has been identified through in silico approaches as a promising starting point for the development of inhibitors for various biological targets. For example, in silico analysis was used to identify potential inhibitors of the CtpF transporter from a library of 4-substituted pyrrolo[1,2-a]quinoxaline compounds. researchgate.net This approach allows for the rapid and cost-effective screening of thousands or even millions of compounds, significantly narrowing down the number of candidates for experimental testing.
For this compound, a virtual screening campaign could be initiated where the compound is docked against a large database of protein structures. This could uncover unexpected biological targets and open up new avenues for therapeutic development. Furthermore, the core structure of this compound could be used as a query in similarity-based virtual screening to identify other commercially available or synthetically accessible molecules with similar properties that might also be active against the identified targets.
Analytical Methodologies in Research on 4 Chloro 9 Fluoropyrrolo 1,2 a Quinoxaline
Spectroscopic Characterization Techniques
Spectroscopic methods are foundational in the chemical analysis of 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline, providing detailed insights into its molecular structure and composition.
Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of pyrrolo[1,2-a]quinoxaline (B1220188) derivatives. nih.gov Techniques such as ¹H NMR and ¹³C NMR provide precise information about the chemical environment of hydrogen and carbon atoms, respectively, allowing for the verification of the core heterocyclic structure and the position of substituents like chlorine and fluorine.
In a typical ¹H NMR spectrum of a pyrrolo[1,2-a]quinoxaline, protons in the aromatic regions exhibit characteristic chemical shifts and coupling constants that help in assigning their positions. For this compound, the fluorine atom would introduce further complexity and useful information through ¹H-¹⁹F and ¹³C-¹⁹F couplings. The proton on the pyrrole (B145914) ring and the protons on the quinoxaline (B1680401) moiety can be distinguished based on their electronic environments. For instance, protons adjacent to nitrogen atoms or electron-withdrawing groups are typically shifted downfield.
Table 1: Representative ¹H NMR Spectral Data for a Pyrrolo[1,2-a]quinoxaline Scaffold Note: This table is illustrative, based on the parent compound and related structures. Actual shifts for this compound may vary.
| Proton Position | Chemical Shift (δ) ppm (Exemplary) | Multiplicity | Coupling Constant (J) Hz (Exemplary) |
|---|---|---|---|
| H-1 | ~7.9 | d | ~2.8 |
| H-2 | ~6.8 | dd | ~4.0, 2.8 |
| H-3 | ~6.9 | d | ~4.0 |
| H-5 | ~8.8 | s | - |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) for Compound Identification and Purity Assessment
Mass Spectrometry (MS) is a critical technique for determining the molecular weight of this compound and confirming its elemental composition. nih.gov High-Resolution Mass Spectrometry (HRMS), often utilizing techniques like electrospray ionization (ESI) coupled with an Orbitrap or Time-of-Flight (TOF) analyzer, provides highly accurate mass measurements. nih.govunicatt.it
This accuracy allows for the calculation of the compound's elemental formula, distinguishing it from other potential molecules with the same nominal mass. For this compound (C₁₂H₆ClFN₂), HRMS would be used to verify the presence of one chlorine atom and one fluorine atom by observing the characteristic isotopic pattern of chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) and matching the measured mass to the calculated exact mass. This method serves as a definitive confirmation of the compound's identity following synthesis. unicatt.itnih.gov
Table 2: HRMS Data for a Representative Pyrroloquinoxaline Derivative Note: This table illustrates the typical data obtained from HRMS analysis.
| Compound | Calculated m/z [M+H]⁺ | Found m/z [M+H]⁺ |
|---|
Chromatographic Purification and Analytical Techniques
Chromatography is essential for both the isolation of this compound from reaction mixtures and the subsequent analysis of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Quantification
High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of synthesized this compound. nih.gov The technique separates the target compound from any impurities, starting materials, or byproducts. A reversed-phase C18 column is commonly used, with a mobile phase typically consisting of a gradient mixture of acetonitrile (B52724) and water, often with an additive like trifluoroacetic acid (TFA). nih.gov
Detection is usually performed with a UV detector set at a wavelength where the pyrrolo[1,2-a]quinoxaline core exhibits strong absorbance. nih.gov By analyzing the resulting chromatogram, the purity of the sample can be determined as a percentage of the area of the main peak relative to the total area of all peaks. For quantitative analysis, a calibration curve is constructed using standards of known concentration to determine the exact amount of the compound in a sample. mdpi.com Research on related compounds specifies that final products for biological evaluation should have a purity of over 95% as determined by HPLC. nih.gov
Table 3: Typical HPLC Analysis Parameters
| Parameter | Condition |
|---|---|
| Column | Reversed-phase C18 |
| Mobile Phase | Acetonitrile/Water Gradient (with 0.1% TFA) |
| Flow Rate | 0.5 - 1.0 mL/min |
| Detection | UV at 254 nm and 270 nm |
Column Chromatography for Compound Isolation
Following chemical synthesis, column chromatography is the primary technique used for the purification and isolation of this compound on a preparative scale. nih.gov Silica (B1680970) gel is the most common stationary phase for this class of compounds. nih.govmdpi.com The crude reaction mixture is loaded onto the column, and a solvent system (eluent), typically a mixture of non-polar and polar solvents like hexane (B92381) and ethyl acetate, is passed through. mdpi.com The components of the mixture separate based on their differential adsorption to the silica gel, allowing for the collection of the pure compound in fractions.
Electrochemical Analysis (e.g., Cyclic Voltammetry) in Mechanistic Studies
Electrochemical methods, particularly cyclic voltammetry (CV), are employed to investigate the redox properties of quinoxaline-based compounds. rsc.orgunav.edu For this compound, CV can provide valuable information about its electron-transfer processes. This is particularly relevant if the compound's mechanism of action in a biological system is hypothesized to involve redox cycling.
In a CV experiment, the potential applied to a working electrode is swept linearly, and the resulting current is measured. The resulting voltammogram can reveal the potentials at which the compound is oxidized or reduced. Studies on structurally similar quinoxaline derivatives have used CV to determine their reduction potentials. unav.edu The ease of reduction can be correlated with molecular structure and biological activity, as electron-withdrawing substituents (like chloro and fluoro groups) are known to affect the electronic properties of the quinoxaline ring system. unav.edu Such mechanistic studies help in understanding how the compound might interact with biological targets.
Future Perspectives and Emerging Research Directions
Development of More Efficient and Sustainable Synthetic Strategies for Complex Pyrrolo[1,2-a]quinoxaline (B1220188) Derivatives
The synthesis of pyrrolo[1,2-a]quinoxalines is a critical area of ongoing research, with a focus on improving efficiency, substrate scope, and environmental friendliness. rsc.org While various methods exist for the construction of the core tricycle, future efforts will likely concentrate on developing novel catalytic systems and one-pot procedures. researchgate.netunisi.it For complex derivatives like 4-Chloro-9-fluoropyrrolo[1,2-a]quinoxaline, synthetic strategies that allow for precise and late-stage installation of halogen atoms are highly desirable.
Key areas for future synthetic development include:
Transition-Metal-Free Catalysis: Exploring methods that avoid heavy metals, such as iodide-mediated or electrochemical synthesis, can lead to more sustainable and cost-effective processes. researchgate.net
C-H Functionalization: Direct functionalization of the pyrrolo[1,2-a]quinoxaline core would provide a more atom-economical approach to novel derivatives.
Green Chemistry Approaches: The use of milder solvents like water or ethanol, and catalysts such as p-dodecylbenzene sulphonic acid (p-DBSA), are indicative of a trend towards more environmentally benign syntheses. unisi.it
Flow Chemistry: Continuous flow synthesis could offer advantages in terms of scalability, safety, and reproducibility for the production of these compounds.
Future synthetic research will be instrumental in creating a diverse library of complex pyrrolo[1,2-a]quinoxalines for biological screening and materials science applications.
Exploration of Novel Biological Targets and Therapeutic Applications for Halogenated Derivatives
Pyrrolo[1,2-a]quinoxaline derivatives have been investigated for a multitude of biological activities, including anticancer, antimicrobial, anti-inflammatory, and antiviral properties. researchgate.netnih.govmdpi.com The introduction of halogen atoms, such as chlorine and fluorine in this compound, can significantly modulate the pharmacokinetic and pharmacodynamic properties of the molecule. Halogens can influence lipophilicity, metabolic stability, and binding interactions with biological targets. mdpi.com
Emerging research directions for halogenated derivatives include:
Kinase Inhibition: Quinoxaline (B1680401) derivatives are known to target various protein kinases involved in cancer progression. researchgate.net Future studies could explore the inhibitory potential of halogenated pyrrolo[1,2-a]quinoxalines against novel and clinically relevant kinases.
Sirtuin Modulation: Recent studies have identified pyrrolo[1,2-a]quinoxaline-based derivatives as potent and selective Sirt6 activators, with potential applications in treating cancer, inflammation, and infectious diseases. utmb.edunih.gov The specific effects of halogenation on sirtuin activity remain a promising area of investigation.
Targeting Diabetes: Certain pyrrolo[1,2-a]quinoxalines have shown potential as insulin (B600854) mimetics through the inhibition of protein tyrosine phosphatase 1B (PTP1B), a key target for type 2 diabetes. nih.gov
Antiparasitic and Antimycobacterial Activity: The pyrrolo[1,2-a]quinoxaline scaffold has demonstrated activity against various pathogens. researchgate.netresearchgate.net Further exploration of halogenated derivatives could lead to the development of new treatments for infectious diseases.
The strategic placement of halogens on the pyrrolo[1,2-a]quinoxaline core offers a powerful tool for fine-tuning biological activity and discovering novel therapeutic agents.
Advancement of Integrated Computational and Experimental Approaches for Rational Design
The integration of computational modeling with experimental synthesis and biological evaluation has become an indispensable tool in modern drug discovery. For the rational design of novel this compound analogs, a synergistic computational-experimental approach will be crucial.
Future advancements in this area will likely involve:
Molecular Docking and Dynamics: These techniques can predict the binding modes of halogenated pyrrolo[1,2-a]quinoxalines to their biological targets, providing insights for structure-activity relationship (SAR) studies. nih.govnih.gov
Quantum Mechanics (QM) Calculations: Density Functional Theory (DFT) and other QM methods can be used to understand the electronic properties of these molecules, which can influence their reactivity and biological activity. nih.govrsc.org
In Silico ADMET Prediction: Computational tools can forecast the absorption, distribution, metabolism, excretion, and toxicity (ADMET) properties of new derivatives, helping to prioritize compounds with favorable drug-like profiles. nih.gov
Artificial Intelligence and Machine Learning: AI-driven approaches can be employed to predict biological targets and activities, accelerating the discovery of new therapeutic applications for these compounds. johnshopkins.edu
By combining computational predictions with empirical data, researchers can more efficiently design and optimize halogenated pyrrolo[1,2-a]quinoxalines with desired biological activities.
Interdisciplinary Research at the Interface of Chemical Biology, Medicinal Chemistry, and Materials Science
The unique photophysical properties of the pyrrolo[1,2-a]quinoxaline core open up avenues for research beyond traditional medicinal chemistry. acs.orgnih.gov The dual electron donor/acceptor nature of this scaffold makes it an interesting candidate for applications in materials science, particularly in the development of organic light-emitting diodes (OLEDs) and fluorescent probes. researchgate.netacs.org
Future interdisciplinary research directions could include:
Bioimaging: The inherent fluorescence of some pyrrolo[1,2-a]quinoxaline derivatives can be harnessed for the development of probes for bioimaging applications, such as visualizing cellular organelles or amyloid fibrils. acs.orgnih.gov
Photodynamic Therapy (PDT): The ability of some derivatives to generate reactive oxygen species (ROS) upon photoirradiation suggests their potential as photosensitizers in PDT for cancer treatment. acs.orgnih.gov
Organic Electronics: The tunable electronic properties of the pyrrolo[1,2-a]quinoxaline scaffold make it a promising building block for the design of new organic electronic materials. researchgate.net
Chemical Biology Tools: Halogenated derivatives with specific biological activities could be developed into chemical probes to study complex biological processes and pathways.
The convergence of chemical biology, medicinal chemistry, and materials science will be essential for fully exploiting the versatility of the this compound scaffold and its analogs in both therapeutic and technological applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
